2-(4-methylphenyl)-1H-benzimidazole
Overview
Description
2-(4-methylphenyl)-1H-benzimidazole is an organic compound with the molecular formula C14H12N2. It belongs to the benzimidazole family, characterized by a fused benzene and imidazole ring structure. This compound is known for its diverse applications in scientific research and industry, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methylphenyl)-1H-benzimidazole typically involves the condensation of o-phenylenediamine with aromatic aldehydes. One common method includes heating o-phenylenediamine with 4-methylbenzaldehyde in the presence of a catalyst such as diphosphorus tetraiodide in acetonitrile at 80°C under an inert atmosphere . Another method involves the use of layered zirconium phosphate as a catalyst, which has shown high efficiency and reusability .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The choice of solvent, catalyst, and temperature control are critical factors in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(4-methylphenyl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the benzene ring can be replaced under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine in chloroform.
Major Products Formed:
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated benzimidazole derivatives.
Scientific Research Applications
2-(4-methylphenyl)-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-1H-benzimidazole involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as tyrosine kinases, which play a role in cell signaling and cancer progression.
DNA Interaction: It can intercalate with DNA, disrupting the replication process and leading to cell death in cancer cells.
Pathway Modulation: The compound affects pathways involved in cell cycle regulation, apoptosis, and angiogenesis.
Comparison with Similar Compounds
2-(4-methylphenyl)-1H-benzimidazole can be compared with other benzimidazole derivatives:
Similar Compounds: 2-phenyl-1H-benzimidazole, this compound, and 2-(4-methoxyphenyl)-1H-benzimidazole.
Uniqueness: The presence of the p-tolyl group in this compound enhances its lipophilicity and potential biological activity compared to other derivatives.
Properties
IUPAC Name |
2-(4-methylphenyl)-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-10-6-8-11(9-7-10)14-15-12-4-2-3-5-13(12)16-14/h2-9H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSWQFYMPODDTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352407 | |
Record name | 2-p-Tolyl-1H-benzoimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120-03-6 | |
Record name | 2-p-Tolyl-1H-benzoimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 2-(4-Methylphenyl)-1H-benzimidazole and how does it influence its interactions?
A1: this compound (also known as 2-(p-tolyl)-1H-benzo[d]imidazole or 2-p-Tolyl-1H-benzoimidazole) consists of a benzimidazole core linked to a 4-methylphenyl (p-tolyl) group. X-ray crystallography reveals that the benzimidazole and tolyl groups are not coplanar, exhibiting a dihedral angle of 27.5°. [] This non-planar geometry influences the compound's interactions with other molecules, such as its binding to proteins. For example, research has explored its interaction with bovine serum albumin. [] Additionally, the presence of N—H⋯N hydrogen bonds and π–π stacking interactions contribute to the formation of a two-dimensional supramolecular array in its crystal structure. []
Q2: Has this compound shown potential in biological systems?
A2: Yes, a closely related derivative, 5-methyl-2-(4-methylphenyl)-1H-benzimidazole (MPBD), was identified as a repressor of matrix metalloproteinase-9 (MMP-9) expression in a high-throughput screening study. [] MMP-9 plays a critical role in cancer progression, and inhibiting its expression is a potential therapeutic strategy. MPBD demonstrated inhibitory effects on MMP-9-dependent invasion of cancer cells, preosteoclast migration, and osteoclast activity. [] This suggests that this compound and its derivatives warrant further investigation for potential anticancer applications.
Q3: Are there any specific structural features of this compound derivatives that are important for their biological activity?
A3: While detailed structure-activity relationship (SAR) studies for this compound itself are limited in the provided literature, the example of MPBD offers some insight. The presence of the 5-methyl group on the benzimidazole ring in MPBD was found to be crucial for its inhibitory activity against MMP-9. [] This suggests that even minor structural modifications to the benzimidazole scaffold can significantly impact biological activity and highlights the importance of SAR studies in optimizing this class of compounds for therapeutic applications.
Q4: Are there any analytical techniques particularly suited for studying this compound and its derivatives?
A4: X-ray crystallography has proven valuable in elucidating the detailed three-dimensional structure of this compound, revealing key structural features and interactions. [] Additionally, fluorescence spectroscopy has been successfully employed to investigate the interaction of a this compound derivative with cysteine. [] This technique exploits the fluorescence turn-on effect observed upon reaction with cysteine, highlighting its potential for developing sensitive and selective probes for biomolecule detection.
Q5: What future research directions are suggested by the existing knowledge on this compound?
A5: Given the promising biological activity exhibited by MPBD, further research exploring the SAR of this compound derivatives is essential. [] Investigating the effects of various substituents on the benzimidazole and phenyl rings could lead to the identification of compounds with enhanced potency, selectivity, and pharmacological properties. Additionally, exploring alternative synthetic routes and formulation strategies could improve the stability, solubility, and bioavailability of these compounds, facilitating their development as potential therapeutics.
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